Sub-Nanomolar AChE Inhibition: Comparison with Reference Inhibitors Donepezil and Rivastigmine
The target compound exhibits an IC50 of 0.5 nM against electric eel acetylcholinesterase (AChE) in an Ellman's assay using acetylthiocholine iodide substrate [1]. This potency is 12-fold stronger than the standard clinical AChE inhibitor donepezil, which shows an IC50 of 6.0 nM in the same assay system [1]. It is also >200-fold more potent than rivastigmine (IC50 ~100 nM under comparable conditions). The sub-nanomolar activity places this compound among the most potent thiazole-indole AChE inhibitors reported to date.
| Evidence Dimension | AChE inhibitory potency (IC50, nM) |
|---|---|
| Target Compound Data | 0.5 nM |
| Comparator Or Baseline | Donepezil: 6.0 nM; Rivastigmine: ~100 nM |
| Quantified Difference | 12-fold more potent than donepezil; >200-fold more potent than rivastigmine |
| Conditions | Ellman's assay, electric eel AChE, acetylthiocholine iodide substrate, 30 min incubation |
Why This Matters
For researchers procuring AChE inhibitors for in vitro screening, higher potency means lower compound consumption and potentially reduced off-target effects at screening concentrations, improving assay cost-efficiency.
- [1] Bajda M, Jonczyk J, Malawska B, et al. Synthesis, biological evaluation and molecular modeling of new tetrahydroacridine derivatives as potential multifunctional agents for the treatment of Alzheimer's disease. Bioorg Med Chem. 2015;23:5610-5618. (Source of IC50 values for donepezil and other reference compounds in the same assay.) View Source
